
3,5-Difluorobenzene-1-sulfonyl fluoride
Overview
Description
3,5-Difluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F2O2S. It is a sulfonyl fluoride derivative, characterized by the presence of two fluorine atoms on the benzene ring at the 3 and 5 positions, and a sulfonyl fluoride group attached to the 1 position. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3,5-difluorobenzene. One common method is the reaction of 3,5-difluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride product .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize readily available reagents and are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Lewis acids and bases can be used to facilitate the reactions.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often employed.
Major Products:
Sulfonamides: Formed through nucleophilic substitution reactions.
Functionalized Aromatics: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
3,5-Difluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Biology: Used in the development of chemical probes and inhibitors for biological studies.
Drug Discovery: Its reactivity and functional group compatibility make it a valuable building block in the design of new drug candidates.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzene-1-sulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various applications, including the inhibition of enzymes and the modification of biomolecules .
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
3,5-Difluorobenzenesulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness: 3,5-Difluorobenzene-1-sulfonyl fluoride is unique due to its high reactivity and versatility in chemical reactions. The presence of both fluorine atoms and the sulfonyl fluoride group enhances its electrophilic character, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3,5-difluorobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGATZXHCCSYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557207 | |
Record name | 3,5-Difluorobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115650-77-6 | |
Record name | 3,5-Difluorobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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